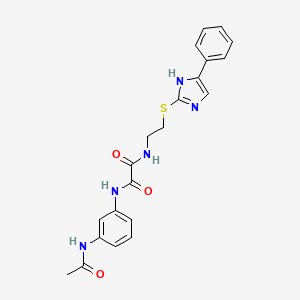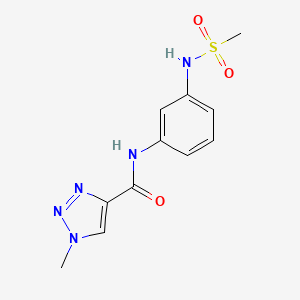![molecular formula C18H18BrN5O B3007311 5-amino-1-[(4-bromophenyl)methyl]-N-(3,4-dimethylphenyl)triazole-4-carboxamide CAS No. 899736-69-7](/img/structure/B3007311.png)
5-amino-1-[(4-bromophenyl)methyl]-N-(3,4-dimethylphenyl)triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-amino-1-[(4-bromophenyl)methyl]-N-(3,4-dimethylphenyl)triazole-4-carboxamide" is a derivative of triazole, a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. Triazole derivatives are of significant interest due to their diverse biological activities and their utility in medicinal chemistry as building blocks for the synthesis of various biologically active compounds.
Synthesis Analysis
The synthesis of triazole derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of related compounds such as "N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide" was achieved through a five-step process starting from 4-chlorobenzenamine, with specific reaction conditions optimized for high yield . Similarly, the synthesis of 5-amino-1,2,3-triazole-4-carboxylates was performed using ruthenium-catalyzed cycloaddition, demonstrating the importance of regiocontrol in the synthesis of triazole-based scaffolds .
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using spectroscopic methods such as NMR and X-ray crystallography. For example, the structure of 5-amino-1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine was assigned by single-crystal X-ray analysis . These techniques are crucial for verifying the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including acetylation and cycloaddition. The reactivity of these compounds can be influenced by their functional groups. For instance, the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate was found to be regioselective, leading to specific acetylated products . Understanding these reactions is essential for the modification and functionalization of triazole compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are characterized using techniques like HPLC, GC-MS, FTIR, and multinuclear NMR spectroscopy . The properties are critical for determining the compound's suitability for further applications, including drug development.
科学的研究の応用
Synthesis and Characterization
Chemical Synthesis : Triazole derivatives, including compounds similar to "5-amino-1-[(4-bromophenyl)methyl]-N-(3,4-dimethylphenyl)triazole-4-carboxamide," have been synthesized through various chemical reactions, demonstrating the versatility of triazole chemistry in creating compounds with potential therapeutic applications (Albert, 1970); (Bektaş et al., 2010).
Ruthenium-Catalyzed Synthesis : A study detailed the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, showcasing the development of triazole-based scaffolds for the preparation of biologically active compounds, emphasizing the methodological advancements in the synthesis of triazole derivatives (Ferrini et al., 2015).
Biological Activities and Applications
Antimicrobial Activities : Some triazole derivatives have been evaluated for their antimicrobial properties, indicating the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2010).
Cancer Research : Research into triazole derivatives also extends into their potential anticancer properties, with some compounds synthesized from triazole precursors showing promise as anti-tumor agents (Rahmouni et al., 2016).
Chemical Properties and Mechanisms
Dimroth Rearrangement : Studies have explored the Dimroth rearrangement of triazole derivatives, contributing to the understanding of their chemical behavior and structural transformations, which is essential for the design and development of new compounds with desired properties (Albert, 1970).
Crystal Structure Analysis : The crystal structure of certain triazole derivatives has been elucidated, providing insights into their molecular configuration and potential interactions with biological targets, which is crucial for drug design and development (L'abbé et al., 2010).
特性
IUPAC Name |
5-amino-1-[(4-bromophenyl)methyl]-N-(3,4-dimethylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O/c1-11-3-8-15(9-12(11)2)21-18(25)16-17(20)24(23-22-16)10-13-4-6-14(19)7-5-13/h3-9H,10,20H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZZMDNNPZRZKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

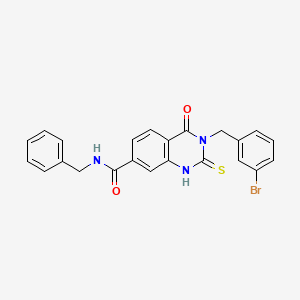
![5-tert-butyl 4-ethyl 3-methyl-6,7-dihydro-3H-imidazo[4,5-c]pyridine-4,5(4H)-dicarboxylate](/img/structure/B3007232.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3007235.png)
![N-(3,5-dimethoxyphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B3007236.png)
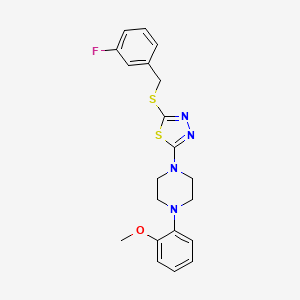
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3007239.png)
![3-(methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3007242.png)
![2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B3007243.png)
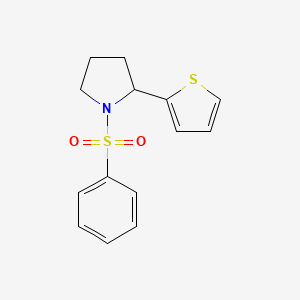
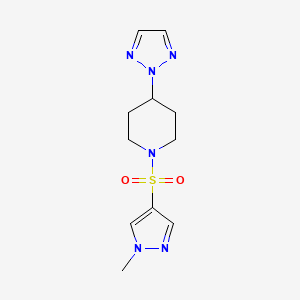
![2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B3007248.png)
